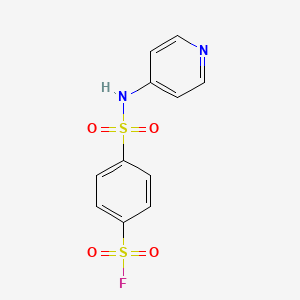
4-(Pyridin-4-ylsulfamoyl)benzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyridin-4-ylsulfamoyl)benzenesulfonyl fluoride is a chemical compound with the molecular formula C11H9FN2O4S2 and a molecular weight of 316.32 g/mol
Preparation Methods
The synthesis of 4-(Pyridin-4-ylsulfamoyl)benzenesulfonyl fluoride can be achieved through a cascade process that transforms sulfonates or sulfonic acids into sulfonyl fluorides . This method involves mild reaction conditions and readily available reagents, making it an efficient and practical approach for producing this compound.
Chemical Reactions Analysis
Scientific Research Applications
4-(Pyridin-4-ylsulfamoyl)benzenesulfonyl fluoride has significant applications in scientific research. It is used as a covalent probe in chemical biology to target active-site amino acid residues . Additionally, sulfonyl fluorides like this compound are utilized in the development of protease inhibitors, which have applications in the pharmaceutical industry . The compound’s unique stability-reactivity balance makes it valuable for various biological and chemical studies.
Mechanism of Action
The mechanism of action of 4-(Pyridin-4-ylsulfamoyl)benzenesulfonyl fluoride involves its interaction with specific amino acid residues in proteins. Sulfonyl fluorides act by reacting with the hydroxyl group of the active site serine residue to form a sulfonyl enzyme derivative . This interaction inhibits the activity of the target enzyme, making it useful in studies related to enzyme inhibition and regulation.
Comparison with Similar Compounds
4-(Pyridin-4-ylsulfamoyl)benzenesulfonyl fluoride can be compared with other sulfonyl fluorides, such as 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) . Both compounds share similar mechanisms of action and applications in enzyme inhibition. this compound’s unique structure and properties make it distinct and valuable for specific research applications.
Conclusion
This compound is a versatile compound with significant applications in scientific research. Its unique properties and reactivity make it valuable for studies in chemistry, biology, and medicine. The compound’s ability to selectively interact with specific amino acids and proteins highlights its potential for developing new therapeutic agents and advancing our understanding of biological processes.
Properties
IUPAC Name |
4-(pyridin-4-ylsulfamoyl)benzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O4S2/c12-19(15,16)10-1-3-11(4-2-10)20(17,18)14-9-5-7-13-8-6-9/h1-8H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXOPTCQOPOILE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=CC=NC=C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
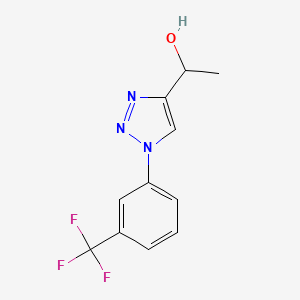
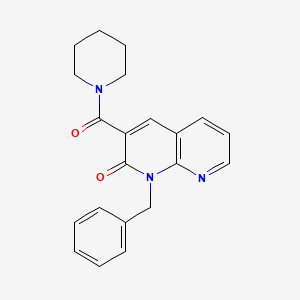
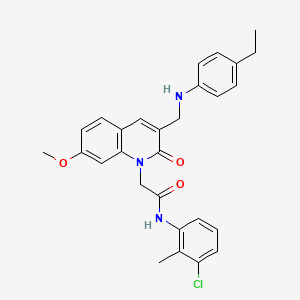
![N-(2-chloro-4-methylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2987900.png)
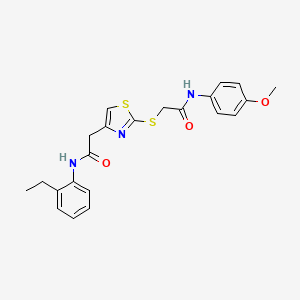


![N-cyclopentyl-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2987909.png)

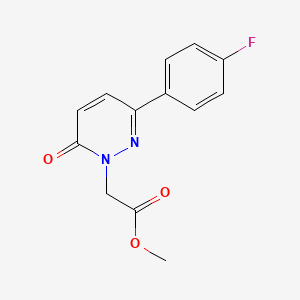
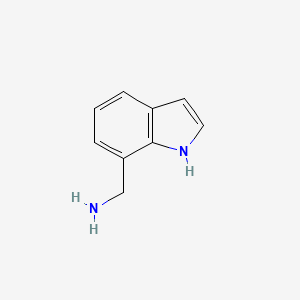
![2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2987917.png)
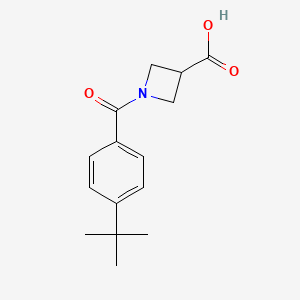
![3,4-difluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B2987919.png)
